1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one
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Overview
Description
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to a decanone chain, with a butanoyl substituent at the 7th position of the fluorenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorenone with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the butanoyl-substituted fluorenone, which is then subjected to further reactions to introduce the decanone chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorenyl group can intercalate with DNA or interact with proteins, affecting their function. The butanoyl and decanone chains may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,7-Bis[4-(1-piperidinyl)butanoyl]-9H-fluoren-9-one: Similar structure with piperidinyl groups instead of the decanone chain.
1-(9H-Fluoren-2-YL)ethan-1-one: A simpler compound with an ethanone chain instead of the decanone chain.
Uniqueness
1-(7-Butanoyl-9H-fluoren-2-YL)decan-1-one is unique due to its specific combination of the fluorenyl group with a butanoyl substituent and a decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61314-15-6 |
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Molecular Formula |
C27H34O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(7-butanoyl-9H-fluoren-2-yl)decan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-6-7-8-9-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-4-2/h13-18H,3-12,19H2,1-2H3 |
InChI Key |
UEGJVUHCNYYYCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCC |
Origin of Product |
United States |
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